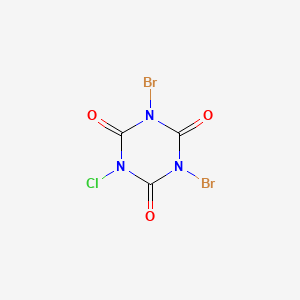
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione: is a chemical compound known for its potent brominating properties. It is often used in organic synthesis due to its ability to efficiently introduce bromine atoms into various substrates. The compound is also recognized for its stability and effectiveness under mild reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of cyanuric chloride. The process involves the reaction of cyanuric chloride with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous bromination of cyanuric chloride in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione primarily undergoes substitution reactions, where the bromine atoms are replaced by other nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with amines can yield brominated amines, while oxidation can produce brominated carboxylic acids .
Scientific Research Applications
Chemistry: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is widely used as a brominating agent in organic synthesis. It is preferred over other brominating agents due to its high efficiency and mild reaction conditions .
Biology and Medicine: In biological research, the compound is used to modify biomolecules, such as proteins and nucleic acids, through bromination. This modification can help in studying the structure and function of these biomolecules .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to introduce bromine atoms into various substrates makes it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism by which 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione exerts its effects involves the formation of bromonium ions. These ions are highly reactive and can readily react with nucleophiles, leading to the substitution of bromine atoms. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but lacks the chlorine atom.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound contains allyl groups instead of bromine atoms.
Uniqueness: 1,3-Dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione is unique due to its combination of bromine and chlorine atoms, which enhances its reactivity and selectivity in bromination reactions. This makes it a preferred choice in various synthetic applications .
Properties
CAS No. |
666714-66-5 |
|---|---|
Molecular Formula |
C3Br2ClN3O3 |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
1,3-dibromo-5-chloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3Br2ClN3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 |
InChI Key |
HTNYYTAUFFTKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















